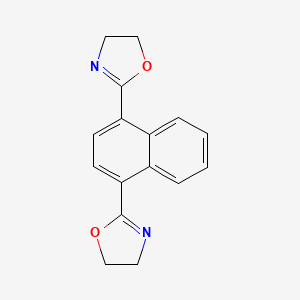
2,2'-(Naphthalene-1,4-diyl)bis(4,5-dihydro-1,3-oxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Naphthalene-1,4-diyl)bis(4,5-dihydro-1,3-oxazole) is an organic compound with the molecular formula C24H14N2O2. This compound is known for its unique structure, which includes a naphthalene core linked to two oxazole rings. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Naphthalene-1,4-diyl)bis(4,5-dihydro-1,3-oxazole) typically involves the reaction of naphthalene derivatives with oxazole precursors under specific conditions. One common method involves the use of a naphthalene-1,4-dicarboxylic acid derivative, which is reacted with an appropriate oxazole derivative in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or xylene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography are often employed in the industrial setting.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Naphthalene-1,4-diyl)bis(4,5-dihydro-1,3-oxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydro compounds.
Scientific Research Applications
2,2’-(Naphthalene-1,4-diyl)bis(4,5-dihydro-1,3-oxazole) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2,2’-(Naphthalene-1,4-diyl)bis(4,5-dihydro-1,3-oxazole) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,2’-(Naphthalene-1,4-diyl)bis(benzoxazole): This compound has a similar structure but with benzoxazole rings instead of oxazole rings.
Naphthalene diimide derivatives: These compounds share the naphthalene core but have different functional groups attached.
Uniqueness
2,2’-(Naphthalene-1,4-diyl)bis(4,5-dihydro-1,3-oxazole) is unique due to its specific combination of naphthalene and oxazole rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
189764-18-9 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-[4-(4,5-dihydro-1,3-oxazol-2-yl)naphthalen-1-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H14N2O2/c1-2-4-12-11(3-1)13(15-17-7-9-19-15)5-6-14(12)16-18-8-10-20-16/h1-6H,7-10H2 |
InChI Key |
KJHYHMLMONLMFN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)C2=CC=C(C3=CC=CC=C32)C4=NCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 2-[(cyanothioxomethyl)amino]-, methyl ester](/img/structure/B14262381.png)
![2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl-](/img/structure/B14262383.png)
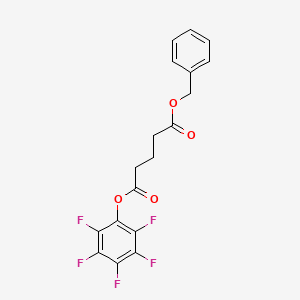

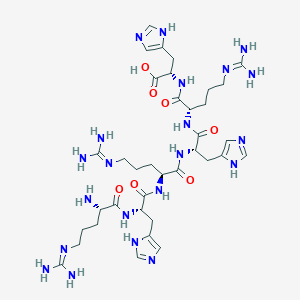
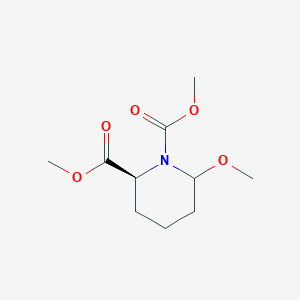
![4-[(12-Bromododecyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14262415.png)
![2,4-Dichloro-6-[3-(furan-2-yl)propoxy]-1,3,5-triazine](/img/structure/B14262419.png)
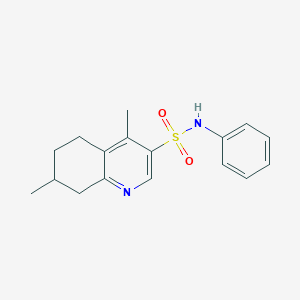
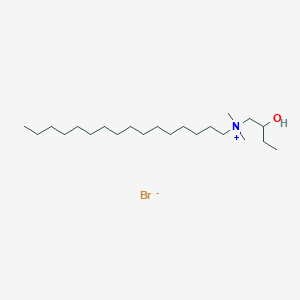
![2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol](/img/structure/B14262444.png)
![1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]-](/img/structure/B14262449.png)

![N~1~,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine](/img/structure/B14262467.png)
